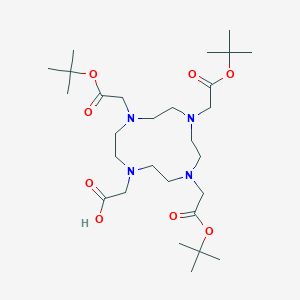

Tri-terc-butil 1,4,7,10-tetraazaciclododecano-1,4,7,10-tetraacetato

Descripción general

Descripción

DOTA-tri(t-butyl ester): , también conocido como ácido 1,4,7,10-tetraazaciclododecano-1,4,7-tris-terc-butil acetato-10-acético, es un compuesto macrocíclico ampliamente utilizado en el campo de la química y la medicina. Es un derivado de DOTA (ácido 1,4,7,10-tetraazaciclododecano-1,4,7,10-tetraacético), conocido por su capacidad para formar complejos estables con iones metálicos. Esta propiedad convierte a DOTA-tri(t-butyl ester) en un componente esencial en el desarrollo de agentes de imagen y compuestos terapéuticos .

Aplicaciones Científicas De Investigación

Química: DOTA-tri(t-butyl ester) se utiliza como agente quelante en la síntesis de complejos metálicos. Estos complejos se estudian por su estabilidad y reactividad, que son importantes para diversas aplicaciones químicas .

Biología: En la investigación biológica, DOTA-tri(t-butyl ester) se utiliza para etiquetar biomoléculas como péptidos y proteínas. Las biomoléculas etiquetadas se utilizan en estudios que involucran unión a receptores, actividad enzimática y captación celular .

Medicina: El compuesto se utiliza ampliamente en el desarrollo de agentes de imagen para tomografía por emisión de positrones (PET) e imagen por resonancia magnética (MRI). También se utiliza en la síntesis de agentes terapéuticos para la terapia radionucleídica dirigida .

Industria: En el sector industrial, DOTA-tri(t-butyl ester) se utiliza en la producción de agentes de diagnóstico y terapéuticos. También se utiliza en el desarrollo de nuevos materiales con propiedades específicas .

Análisis Bioquímico

Biochemical Properties

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate can be employed to prepare gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) . It can also be used to prepare DOTA-conjugates of ursolic acid and ZD 2 peptide 64 Cu-DOTA conjugates . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to be involved in the preparation of various complexes , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not specified in the available literature.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de DOTA-tri(t-butyl ester) típicamente involucra la reacción de cicleno (1,4,7,10-tetraazaciclododecano) con bromoacetato de terc-butilo. La reacción se lleva a cabo en presencia de una base como hidruro de sodio o carbonato de potasio. El producto resultante se purifica entonces utilizando técnicas como la cromatografía en columna .

Métodos de producción industrial: En entornos industriales, la producción de DOTA-tri(t-butyl ester) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar un alto rendimiento y pureza. El compuesto se produce a menudo a granel y se suministra a laboratorios de investigación y empresas farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: DOTA-tri(t-butyl ester) experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: Los grupos éster de terc-butilo se pueden reemplazar con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reacciones de complejación: El compuesto forma complejos estables con iones metálicos como galio, indio e itrio. .

Reactivos y condiciones comunes:

Reacciones de sustitución: Se utilizan reactivos como hidróxido de sodio o carbonato de potasio en condiciones suaves para reemplazar los grupos éster de terc-butilo.

Reacciones de complejación: Sales metálicas como cloruro de galio o cloruro de indio se utilizan en presencia de un solvente adecuado como dimetilformamida (DMF) o dimetilsulfóxido (DMSO)

Productos principales formados:

Reacciones de sustitución: Los productos principales son derivados de DOTA con diferentes grupos funcionales reemplazando los ésteres de terc-butilo.

Reacciones de complejación: Los productos principales son complejos metal-DOTA, que se utilizan en aplicaciones de imagen y terapéuticas

Mecanismo De Acción

Mecanismo: DOTA-tri(t-butyl ester) ejerce sus efectos formando complejos estables con iones metálicos. La estructura macrocíclica del compuesto proporciona un alto grado de estabilidad a los complejos metálicos, lo cual es esencial para su uso en aplicaciones de imagen y terapéuticas .

Objetivos moleculares y vías: Los principales objetivos moleculares de DOTA-tri(t-butyl ester) son iones metálicos como galio, indio e itrio. El compuesto forma complejos con estos iones, que luego se pueden utilizar para dirigirse a vías o tejidos biológicos específicos en el cuerpo .

Comparación Con Compuestos Similares

Compuestos similares:

- DOTA (ácido 1,4,7,10-tetraazaciclododecano-1,4,7,10-tetraacético)

- DO3A (ácido 1,4,7,10-tetraazaciclododecano-1,4,7-tris-acético)

- NOTA (ácido 1,4,7-triazaciclononano-1,4,7-triacético)

Comparación:

- DOTA: DOTA-tri(t-butyl ester) es un derivado de DOTA con grupos éster de terc-butilo. Esta modificación mejora la solubilidad y la reactividad del compuesto, haciéndolo más adecuado para ciertas aplicaciones .

- DO3A: DO3A es similar a DOTA, pero con un grupo ácido acético menos. DOTA-tri(t-butyl ester) proporciona un mayor grado de estabilidad a los complejos metálicos en comparación con DO3A .

- NOTA: NOTA tiene un anillo macrocíclico más pequeño en comparación con DOTA. DOTA-tri(t-butyl ester) ofrece mejores propiedades de complejación con iones metálicos más grandes en comparación con NOTA .

Propiedades

IUPAC Name |

2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUXZXMKYMSWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469329 | |

| Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137076-54-1 | |

| Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVY7P26TWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate contribute to the anti-thrombogenic properties of the endothelium-mimicking surface?

A: Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate acts as a chelating agent for copper ions (Cu2+). This complex, denoted as DTris@Cu in the study, is then grafted onto the surface of the medical device. DTris@Cu possesses the ability to generate nitric oxide (NO). [] Nitric oxide is a known vasodilator and inhibitor of platelet aggregation, playing a crucial role in the natural anti-thrombogenic properties of healthy endothelium. By releasing NO, the modified surface actively combats thrombosis.

Q2: What are the advantages of combining Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate with Hyaluronic Acid in this application?

A: The research utilizes a two-pronged approach to mimic the endothelium. Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate, through its copper complex, provides the "active attack" by generating NO. Hyaluronic acid (HA), on the other hand, contributes to the "zone defense." HA is a major component of the glycocalyx, a protective layer on the endothelial surface that repels platelets and other cells. [] By incorporating HA into the surface modification, the researchers created a physical barrier against thrombosis and biofouling, further enhancing the efficacy of the NO release.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.